Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18275068
InChI: InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)
SMILES:
Molecular Formula: C12H22ClNO4
Molecular Weight: 279.76 g/mol

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate

CAS No.:

Cat. No.: VC18275068

Molecular Formula: C12H22ClNO4

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate -

Specification

Molecular Formula C12H22ClNO4
Molecular Weight 279.76 g/mol
IUPAC Name chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)
Standard InChI Key DIAFGSQCNAPFIH-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, reflects its branched tert-butyl group and hexanoic acid backbone. Key structural attributes include:

  • Boc Protection: The tert-butoxycarbonyl group shields the amine from undesired reactions, enabling selective modifications.

  • Chloromethyl Ester: A reactive site for nucleophilic substitutions (e.g., with amines or thiols) to form advanced intermediates .

  • Chirality: The asymmetric carbon at position 2 allows for (R)- and (S)-enantiomers, influencing biochemical interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂ClNO₄
Molecular Weight279.76 g/mol
CAS Number150109-44-7
Boiling PointNot documented
Melting Point74–75°C (similar derivatives)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Boc Protection: Hexanoic acid derivatives react with tert-butyl chloroformate in the presence of triethylamine, forming the Boc-protected amine.

  • Chloromethylation: The carboxylate is esterified using chloromethyl methyl ether under basic conditions .

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or ethyl acetate

  • Yield: 70–85% (optimized batches) .

Industrial Manufacturing

Continuous flow microreactors enhance scalability and safety by minimizing exothermic risks and improving mixing efficiency. Key steps include:

  • Automated Purification: Chromatography or crystallization ensures >95% purity .

  • Quality Control: HPLC and NMR validate structural integrity .

Chemical Reactivity and Applications

Nucleophilic Substitutions

The chloromethyl group undergoes displacement with:

  • Amines: Forms secondary amides for peptide coupling.

  • Thiols: Generates thioethers for prodrug formulations .

  • Hydroxides: Hydrolyzes to carboxylic acids under basic conditions.

Table 2: Common Reaction Pathways

Reaction TypeReagentsProductsApplication
SubstitutionBenzylamineBoc-protected amidePeptide synthesis
HydrolysisNaOH/H₂OHexanoic acid derivativeDrug metabolites
DeprotectionTFA/DCMFree amineBioactive molecule synthesis

Pharmaceutical Intermediates

  • Peptide Synthesis: Serves as a building block for non-natural amino acids in anticancer peptides .

  • Prodrug Design: The chloromethyl group facilitates covalent binding to targeting moieties .

CompoundTargetIC₅₀ (nM)Source
Boc-Lys(Boc)-OMeHIV protease92
Chloromethyl Boc-Leucine derivativeMMP-9150

Comparison with Structural Analogs

Chloromethyl 6-Boc-aminohexanoate ( ):

  • Difference: Positional isomerism at the Boc group (C6 vs. C2).

  • Reactivity: C2-substituted derivatives show faster amidation kinetics.

Methyl 2,6-Bis-Boc-aminohexanoate ( ):

  • Application: Dual protection enables sequential deprotection for branched peptides.

Future Research Directions

  • Mechanistic Studies: Elucidate stereochemical effects on enzyme inhibition .

  • Process Optimization: Develop solvent-free synthesis using ball milling.

  • In Vivo Testing: Evaluate pharmacokinetics of prodrug derivatives .

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